molecular formula C10H23NO2 B13326359 2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol

2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol

Cat. No.: B13326359
M. Wt: 189.30 g/mol
InChI Key: QCFXYSYQFCKWLD-UHFFFAOYSA-N
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Description

2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol is a secondary amine-alcohol compound characterized by a propan-1-ol backbone substituted with a 4-methoxy-4-methylpentan-2-ylamino group.

Synthetic routes for analogous compounds, such as 4-methoxy-4-methylpentan-1-amine derivatives, involve alkylation of intermediates with reagents like methyl iodide (MeI) in tetrahydrofuran (THF), followed by purification via silica gel chromatography . However, specific synthesis protocols for 2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol remain undocumented in the provided literature.

Properties

Molecular Formula

C10H23NO2

Molecular Weight

189.30 g/mol

IUPAC Name

2-[(4-methoxy-4-methylpentan-2-yl)amino]propan-1-ol

InChI

InChI=1S/C10H23NO2/c1-8(11-9(2)7-12)6-10(3,4)13-5/h8-9,11-12H,6-7H2,1-5H3

InChI Key

QCFXYSYQFCKWLD-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)OC)NC(C)CO

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Compounds with substituted functional groups.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical reactions within cells . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The following compounds share structural or functional similarities with 2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol:

Compound Name Key Structural Features Biological Activity/Application Reference
1-(4-Methylphenoxy)-3-(propan-2-ylamino)-propan-2-ol Propan-2-ol backbone with phenoxy and isopropylamino substituents Potential β-blocker or adrenoceptor modulator
(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Complex indole and methoxyphenoxy substituents on propan-2-ol Antiarrhythmic, α/β-adrenoceptor binding
3-((2-(Furan-2-yl)-3-pentyl-3H-imidazo[4,5-b]pyridin-7-yl)(methyl)amino)propan-1-ol Imidazo-pyridine core with furan and pentyl groups Not specified (likely kinase or receptor targeting)
2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one Propan-1-one backbone with naphthyl and morpholine groups Crystallographic studies
Key Observations:
  • Backbone Variability : While the target compound uses a propan-1-ol backbone, analogues like the imidazo-pyridine derivative () and propan-1-one () exhibit modified backbones that alter electronic properties and binding affinity.
  • Substituent Effects: The 4-methoxy-4-methylpentan-2-yl group in the target compound provides steric bulk and lipophilicity, contrasting with the aromatic phenoxy () or indole () groups in analogues, which enhance π-π interactions in receptor binding.

Physicochemical Properties

Limited data exist for the target compound, but comparisons can be inferred from structurally related molecules:

  • Hydrophilicity : The hydroxyl group in propan-1-ol derivatives enhances water solubility compared to ketone or ether analogues (e.g., ).

Biological Activity

2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol, also known by its CAS number 1154998-60-3, is a synthetic compound with potential biological activities. This article reviews its chemical properties, biological effects, and therapeutic potential based on existing literature and research findings.

  • Molecular Formula : C11H25NO2
  • Molecular Weight : 203.32 g/mol
  • CAS Number : 1154998-60-3

Biological Activity Overview

The biological activity of 2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol has been explored in various studies, particularly in relation to its potential as an antitumor agent and its effects on cellular mechanisms.

Antitumor Activity

Research indicates that compounds similar to 2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol exhibit significant antitumor properties. For instance, amino acid prodrugs related to this compound have shown selective cytotoxicity against various cancer cell lines. A study highlighted the effectiveness of related benzothiazole derivatives in inhibiting the growth of breast and ovarian cancer xenografts in vivo, suggesting that structural modifications can enhance the therapeutic efficacy of such compounds .

The mechanism through which 2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol exerts its biological effects may involve modulation of metabolic pathways and interaction with cytochrome P450 enzymes. These interactions are crucial for the activation of prodrugs into their active forms, which can then exert cytotoxic effects on cancer cells .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Cytotoxicity Studies :
    • In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells. For example, derivatives with structural similarities have shown IC50 values in the micromolar range against human mammary carcinoma cell lines, indicating strong antitumor potential .
  • In Vivo Efficacy :
    • Preclinical models have been employed to evaluate the efficacy of these compounds in reducing tumor size and inhibiting metastasis. Notably, compounds exhibiting similar structural features to 2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol have been effective in significantly retarding tumor growth in animal models .
  • Pharmacokinetics :
    • The pharmacokinetic profiles of these compounds suggest favorable absorption and distribution characteristics, which are essential for their therapeutic application. Studies indicate that prodrugs can be rapidly converted into active forms within biological systems, enhancing their effectiveness against tumors .

Summary of Biological Activity

Activity Type Description Reference
Antitumor EfficacySignificant cytotoxicity against breast and ovarian cancer cells
Mechanism of ActionInteraction with cytochrome P450 enzymes for drug activation
In Vivo EfficacyReduction in tumor size in xenograft models

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